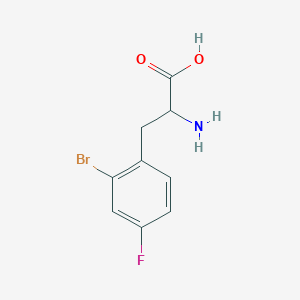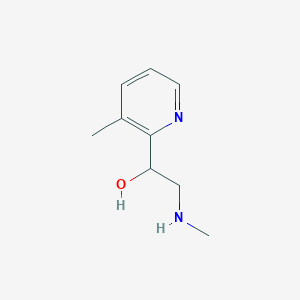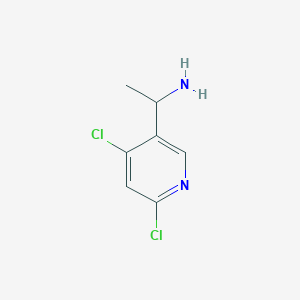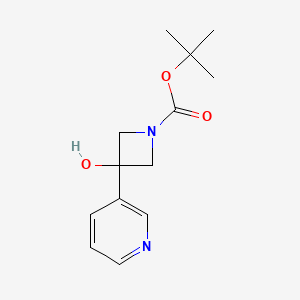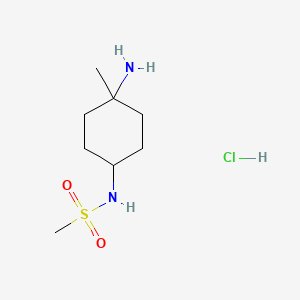
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is characterized by the presence of a sulfonamide group, which is a functional group containing a sulfonyl group connected to an amine group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride typically involves the reaction of 4-amino-4-methylcyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
4-amino-4-methylcyclohexylamine+methanesulfonyl chloride→N-(4-amino-4-methylcyclohexyl)methanesulfonamide+HCl
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
- N-(trans-4-aminocyclohexyl)methanesulfonamide hydrochloride
Uniqueness
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C8H19ClN2O2S |
|---|---|
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
N-(4-amino-4-methylcyclohexyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-8(9)5-3-7(4-6-8)10-13(2,11)12;/h7,10H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
XKVIPTXEOUEHFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)NS(=O)(=O)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



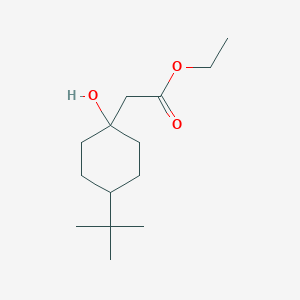
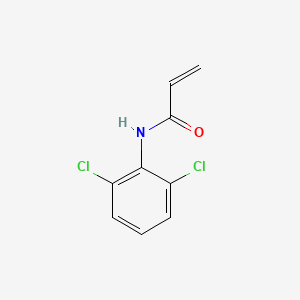
![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)





